molecular formula C18H31N3O3S B7496108 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea

1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea

Cat. No. B7496108
M. Wt: 369.5 g/mol
InChI Key: NJSNJPXIZCXOKH-UHFFFAOYSA-N
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Description

1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that defend against infections. TAK-659 has shown promising results as a potential treatment for various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea inhibits BTK by binding to the active site of the enzyme, leading to the suppression of downstream signaling pathways that are involved in B cell activation and proliferation. BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that defend against infections. Inhibition of BTK leads to the suppression of B cell activation and proliferation, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has been shown to have potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. This results in the suppression of the immune response, which can be beneficial in the treatment of various diseases, including cancer and autoimmune disorders. 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable safety profile, and its potential as a treatment for various diseases. However, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea also has some limitations, including its complex synthesis method and its limited availability.

Future Directions

There are several future directions for the research and development of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea. One direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders and GVHD. Another direction is to develop more efficient and scalable synthesis methods for 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea to increase its availability and reduce its cost. Additionally, further research is needed to better understand the mechanism of action of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea and to identify potential biomarkers that can predict its efficacy and safety in patients. Finally, the combination of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea with other drugs or immunotherapies should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for various diseases, including cancer and autoimmune disorders. Its potent and selective inhibition of BTK, favorable safety profile, and potential as a treatment for various diseases make it an attractive target for further research and development. However, further studies are needed to better understand its mechanism of action, identify potential biomarkers, and explore its potential in combination with other drugs or immunotherapies.

Synthesis Methods

The synthesis of 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea involves several steps and requires expertise in organic chemistry. The initial step involves the reaction of 4-tert-butyl-2,6-dimethylphenylacetonitrile with ethylmagnesium bromide to produce 1-(2-(4-tert-butyl-2,6-dimethylphenyl)ethyl)ethanol. The resulting compound is then reacted with triphosgene to form the corresponding isocyanate, which is further reacted with 2-(methanesulfonamido)ethanol to produce 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea. The final product is then purified using column chromatography to obtain a white solid with a purity of over 99%.

Scientific Research Applications

1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has been extensively studied in preclinical and clinical trials for various diseases, including B cell malignancies, autoimmune disorders, and graft-versus-host disease (GVHD). In preclinical studies, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has shown potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. In clinical trials, 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has demonstrated promising results as a potential treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). 1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea has also shown potential as a treatment for autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

properties

IUPAC Name

1-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3S/c1-13-11-15(18(3,4)5)12-14(2)16(13)7-8-19-17(22)20-9-10-21-25(6,23)24/h11-12,21H,7-10H2,1-6H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSNJPXIZCXOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCNC(=O)NCCNS(=O)(=O)C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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